1-benzyl-N-butyl-N-methylpiperidin-4-amine
Overview
Description
1-benzyl-N-butyl-N-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
The synthesis of 1-benzyl-N-butyl-N-methylpiperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, benzyl chloride, butylamine, and methylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is used.
Synthetic Route:
Chemical Reactions Analysis
1-benzyl-N-butyl-N-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Scientific Research Applications
1-benzyl-N-butyl-N-methylpiperidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential drugs for neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 1-benzyl-N-butyl-N-methylpiperidin-4-amine involves its interaction with specific molecular targets in the body. The compound is known to interact with neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic pathways. This interaction modulates the release and reuptake of neurotransmitters, leading to its pharmacological effects .
Comparison with Similar Compounds
1-benzyl-N-butyl-N-methylpiperidin-4-amine can be compared with other piperidine derivatives such as:
4-Benzylpiperidine: Known for its use as a monoamine releasing agent with selectivity for dopamine release.
1-Benzylpiperidin-4-amine: Used in the synthesis of various organic compounds and has applications in medicinal chemistry.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Each of these compounds has unique structural features and applications, making this compound distinct in its specific uses and properties.
Properties
IUPAC Name |
1-benzyl-N-butyl-N-methylpiperidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-3-4-12-18(2)17-10-13-19(14-11-17)15-16-8-6-5-7-9-16/h5-9,17H,3-4,10-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQFZHCFSBKKMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1CCN(CC1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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